molecular formula C16H15BrN2O3S B2795724 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 865616-68-8

7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2795724
CAS No.: 865616-68-8
M. Wt: 395.27
InChI Key: BFDPFFSNOQGXFM-UHFFFAOYSA-N
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Description

7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a synthetic compound known for its complex molecular structure and versatile chemical properties. It's a member of the benzo[e][1,4]diazepine family, which are heterocyclic compounds characterized by their fused benzene and diazepine rings. These compounds have been widely studied for their pharmacological activities, making them of interest in various fields such as medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves several steps, starting from commercially available starting materials. One common method includes the bromination of 5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and organic solvents to achieve the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow chemistry techniques, which allow for continuous production and better control over reaction parameters. This method enhances the efficiency, safety, and scalability of the process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

  • Substitution: Halogenation and sulfonation are common substitution reactions, where functional groups are introduced or modified.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in alcoholic solvents.

  • Substitution: Bromine in chloroform for bromination, and methyl sulfonyl chloride in the presence of a base for sulfonation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each possessing distinct physical and chemical properties that can be leveraged for different applications.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is used as a precursor for the synthesis of more complex molecules. Its reactivity provides a platform for constructing diverse chemical libraries, useful in high-throughput screening assays.

Biology

Biologically, this compound has been explored for its potential activity as an enzyme inhibitor. Its structure allows it to interact with various biological targets, offering a scaffold for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anxiolytic, anticonvulsant, and sedative properties. The benzo[e][1,4]diazepine core is known for its central nervous system activity, making it a valuable lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific pathways, affecting biological processes at the molecular level. The sulfonyl group plays a crucial role in enhancing its binding affinity and specificity, leading to more potent and selective biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

  • 7-iodo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

  • 4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Uniqueness

What sets 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one apart is its specific combination of substituents that impart unique chemical and biological properties. The bromine atom increases its reactivity in substitution reactions, while the methylsulfonyl group enhances its solubility and stability. This distinct combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-bromo-4-methylsulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-23(21,22)19-10-15(20)18-14-8-7-12(17)9-13(14)16(19)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPFFSNOQGXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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